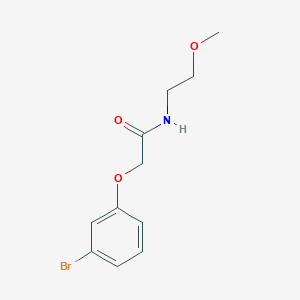
2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide
Overview
Description
2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide (2-BMEA) is a small organic compound with a wide range of applications in various scientific fields. It is a versatile compound that can be used as a reagent, a catalyst, and a building block for synthesizing other compounds. In addition, 2-BMEA has been studied for its biochemical and physiological effects, and its potential use in drug development.
Scientific Research Applications
Antioxidant Properties : A study found that nitrogen-containing bromophenols, which are structurally related to 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide, isolated from the marine red alga Rhodomela confervoides exhibited potent scavenging activity against radicals. These compounds demonstrated potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Pharmacological Applications : Another study focused on the synthesis and pharmacological assessment of novel acetamide derivatives, including compounds structurally similar to this compound. These compounds showed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Activity : Bromophenols from the marine red alga Rhodomela confervoides, related to this compound, demonstrated antibacterial activities. One of these compounds showed significant activity against several strains of bacteria, suggesting potential applications in antibacterial treatments (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Anticancer and Anti-Inflammatory Properties : A study on 2-(substituted phenoxy) acetamide derivatives, which are structurally related to the compound , highlighted their potential as anticancer, anti-inflammatory, and analgesic agents. Among the compounds tested, one demonstrated significant anticancer, anti-inflammatory, and analgesic activities, indicating the potential for development into a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Antioxidant and Enzyme Inhibitory Actions : Novel bromophenols, including compounds similar to this compound, were synthesized and evaluated for their antioxidant properties and inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase enzymes. These compounds demonstrated powerful antioxidant activities and significant enzyme inhibition (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-6-5-13-11(14)8-16-10-4-2-3-9(12)7-10/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEOOKRAHOOUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




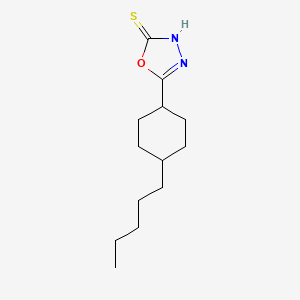
![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)
![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)
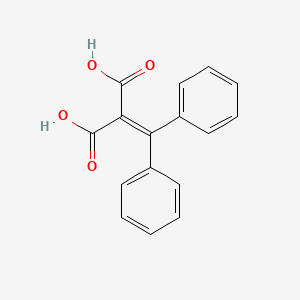

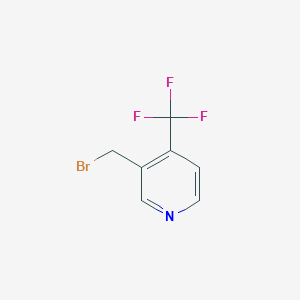
![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)
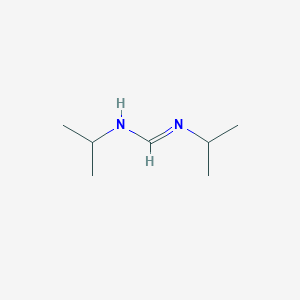
![4-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3138172.png)
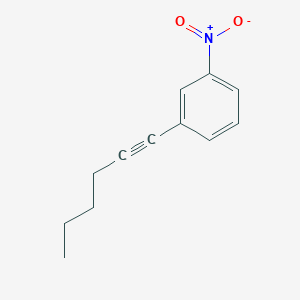
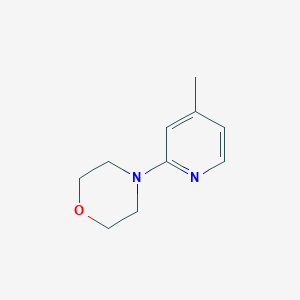

![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)